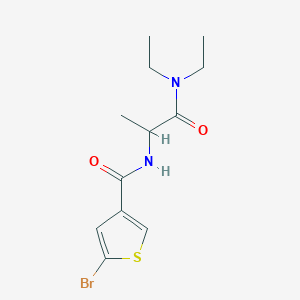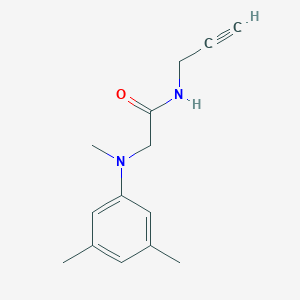
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes aromatic, aliphatic, and acetylenic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amine intermediate: The reaction of 3,5-dimethylbenzyl chloride with methylamine under basic conditions to form 3,5-dimethyl-N-methylbenzylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-(3,5-dimethyl-N-methylbenzyl)acetamide.
Propargylation: Finally, the acetamide is reacted with propargyl bromide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetylenic group to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylenic group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide: Unique due to its combination of aromatic, aliphatic, and acetylenic groups.
N-(3,5-Dimethylphenyl)-N-methylacetamide: Lacks the acetylenic group, limiting its reactivity in click chemistry.
2-((3,5-Dimethylphenyl)(methyl)amino)acetamide:
Uniqueness
This compound stands out due to its versatile reactivity, making it valuable in various fields such as organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-prop-2-ynyl-2-(N,3,5-trimethylanilino)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-5-6-15-14(17)10-16(4)13-8-11(2)7-12(3)9-13/h1,7-9H,6,10H2,2-4H3,(H,15,17) |
InChI Key |
DHNSKCYLJOWXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)CC(=O)NCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


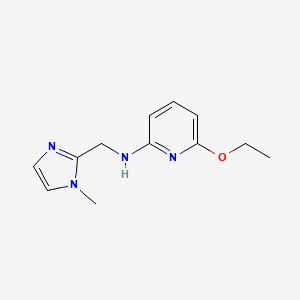

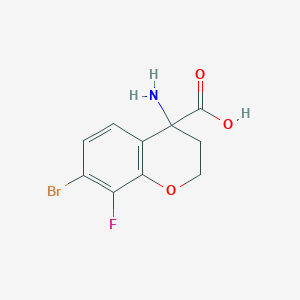
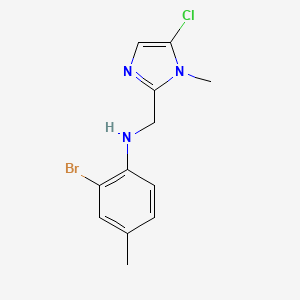

![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)


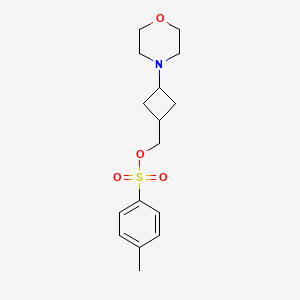


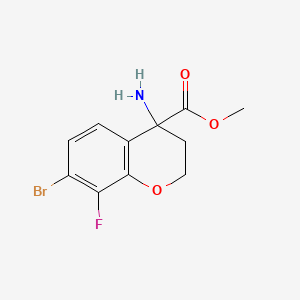
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
